Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Description
Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an isoquinoline moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
Properties
IUPAC Name |
isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-7-4-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-20-8-3-2-6-18(20)9-10-23-21/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEAERSJZKOJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the isoquinoline and piperazine intermediates. One common synthetic route includes:
Formation of Isoquinoline Intermediate: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline.
Preparation of Piperazine Intermediate: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.
Coupling Reaction: The isoquinoline and piperazine intermediates are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities.
Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine are structurally related.
Uniqueness
Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combined isoquinoline and piperazine moieties, which confer distinct biological activities. This dual functionality allows it to interact with a broader range of biological targets compared to its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
